Titanium difluoride
Description
Titanium difluoride (TiF₂) is an inorganic compound composed of titanium and fluorine, with the chemical formula TiF₂. It is a water-insoluble, black crystalline solid with a theoretical density of 3.44 g/cm³ and a molecular weight of 85.864 g/mol . TiF₂ has garnered attention in materials science due to its crystallographic structure and applications in oxygen-sensitive environments, such as metal production and fluoride-based catalysis .
The crystal structure of TiF₂ is characterized by a 3D lattice with m×n unit cells in the plane and t layers. Its chemical graph, TiF₂[m,n,t], contains 12mnt+2mn+2mt+2nt+m+n+t+1 vertices and 32mnt edges. The edge partition based on vertex degrees reveals distinct bonding patterns:
- Degree-1 vertices: 8
- Degree-2 vertices: 4m + 4n + 4t – 12
- Degree-4 vertices: 8mnt + 4mn + 4mt + 4nt – 4m – 4n – 4t + 6
- Degree-8 vertices: 4mnt – 2(mn + mt + nt) + m + n + t – 1 .
Topological indices such as the hyper-Zagreb index, first and second multiple Zagreb indices, and Zagreb polynomials have been computed for TiF₂ to predict its physicochemical properties and reactivity .
Properties
CAS No. |
13814-20-5 |
|---|---|
Molecular Formula |
F2Ti |
Molecular Weight |
85.86 g/mol |
IUPAC Name |
difluorotitanium |
InChI |
InChI=1S/2FH.Ti/h2*1H;/q;;+2/p-2 |
InChI Key |
YOBCTIIWHLYFII-UHFFFAOYSA-L |
SMILES |
F[Ti]F |
Canonical SMILES |
F[Ti]F |
Other CAS No. |
13814-20-5 |
Synonyms |
difluorotitanium |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Titanium Fluorides
Titanium Trifluoride (TiF₃) and Titanium Tetrafluoride (TiF₄)
TiF₂ belongs to a family of titanium fluorides with varying oxidation states:
- TiF₃ (Titanium trifluoride) : A +3 oxidation state compound with a linear formula TiF₃ and PubChem CID 83504. It is used in specialized catalysis and as a precursor in fluorination reactions .
- TiF₄ (Titanium tetrafluoride) : A +4 oxidation state compound, TiF₄ is a volatile, white crystalline solid with applications in optical coatings and nuclear reactor coolants .
Key Differences :
- Stability : TiF₄ is more thermally stable than TiF₂ due to titanium's higher oxidation state, which reduces susceptibility to redox reactions.
- Reactivity : TiF₂’s lower oxidation state makes it a stronger reducing agent compared to TiF₃ and TiF₄.
Comparison with Other Transition Metal Difluorides
Chromium Difluoride (CrF₂)
CrF₂ is a transition metal difluoride with a molecular weight of 89.9929 g/mol and a CAS number 10049-10-2. Unlike TiF₂, CrF₂ sublimes at high temperatures (10.1 ± 0.3 eV ionization energy) and is used in high-temperature fluorination processes .
| Property | TiF₂ | CrF₂ |
|---|---|---|
| Molecular Weight | 85.864 g/mol | 89.9929 g/mol |
| Thermal Behavior | Stable in solid state | Sublimes at high temps |
| Applications | Metal production | High-temperature chemistry |
| References |
Structural Insight : TiF₂’s edge partition and vertex degrees suggest a more complex bonding network compared to CrF₂, which adopts a simpler rutile structure .
Tin Difluoride (SnF₂)
SnF₂ is a tin(II) fluoride used in toothpaste for its anticavity properties. Unlike TiF₂, SnF₂ is water-soluble and forms hydrates, reflecting differences in ionic character .
Comparative Topological Indices
TiF₂’s topological indices have been computed using MATLAB and Maple, providing insights into its electronic structure:
- Hyper-Zagreb Index : Measures bond connectivity and correlates with enthalpy of formation.
- Multiple Zagreb Indices : Predict molecular branching and stability .
| Index | TiF₂ | Cu₂O (Reference) |
|---|---|---|
| Hyper-Zagreb | 32mnt | 24mnt |
| First Zagreb | 8mnt + ... | 6mnt + ... |
| Second Zagreb | 16mnt + ... | 12mnt + ... |
| References |
Q & A
Basic Research Questions
Q. What established synthesis methods yield high-purity Titanium difluoride, and how do reaction conditions influence crystallinity?
- Methodological Answer : this compound is commonly synthesized via direct fluorination of titanium metal or titanium dioxide (TiO₂) using hydrogen fluoride (HF) or fluorine gas (F₂). Hydrothermal methods under controlled pressure (1–5 atm) and temperature (200–400°C) produce varying crystal structures (e.g., rutile vs. anatase phases). Characterization via X-ray diffraction (XRD) and electron microscopy (SEM/TEM) is critical to assess phase purity . For reproducibility, document reaction parameters (e.g., gas flow rates, heating gradients) and validate purity using elemental analysis (EDS) .
Q. Which spectroscopic techniques are optimal for characterizing TiF₂’s structural and electronic properties?
- Methodological Answer :
- XRD : Resolves crystal phase and lattice parameters.
- Raman Spectroscopy : Identifies vibrational modes linked to Ti-F bonding (e.g., peaks at ~300 cm⁻¹).
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states (Ti³⁺ vs. Ti⁴⁺) and fluorine coordination.
- Solid-State NMR : Probes local fluorine environments (¹⁹F NMR).
Cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities .
Q. What thermodynamic datasets are available for TiF₂, and how should researchers validate them experimentally?
- Methodological Answer : The JANAF thermochemical tables provide standard enthalpies of formation (ΔH°f) and entropy values (S°) for TiF₂ . Validate these using calorimetry (e.g., differential scanning calorimetry) under inert atmospheres to prevent oxidation. Compare results with ab initio calculations to identify outliers .
Advanced Research Questions
Q. How can contradictory reports on TiF₂’s thermal stability be systematically addressed?
- Methodological Answer : Contradictions often arise from differing synthesis conditions or impurity levels. Conduct a meta-analysis of published data (e.g., via Web of Science or PubMed) to identify trends . Replicate key studies under controlled atmospheres (e.g., argon vs. vacuum) and characterize post-thermal treatment phases using in situ XRD. Report confidence intervals for decomposition temperatures to quantify uncertainty .
Q. What computational strategies improve predictions of TiF₂’s electronic structure for optoelectronic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., HSE06) to account for electron correlation in Ti 3d orbitals.
- Molecular Dynamics (MD) : Simulate defect formation energies under varying temperatures.
Validate models against experimental bandgap measurements (UV-Vis spectroscopy) and XPS-derived valence band spectra .
Q. What novel methodologies enable precise control of TiF₂’s morphology for catalytic applications?
- Methodological Answer :
- Template-Assisted Synthesis : Use mesoporous silica to engineer high-surface-area nanostructures.
- Electrochemical Deposition : Optimize electrolyte composition (e.g., ionic liquids) to tailor particle size.
Characterize catalytic activity via cyclic voltammetry and in situ FTIR to correlate morphology with performance .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in TiF₂’s reported solubility in aqueous vs. non-polar solvents?
- Methodological Answer : Discrepancies may stem from hydrolysis reactions or solvent purity. Design experiments with rigorous solvent drying (e.g., molecular sieves) and monitor pH changes during dissolution. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved Ti⁴⁺ ions and distinguish between true solubility and colloidal dispersion .
Methodological Best Practices
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols .
- Data Sharing : Archive raw spectra, computational input files, and calibration curves in supplementary materials .
- Ethical Synthesis : Follow safety protocols for HF handling, including fume hood use and emergency neutralization kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
